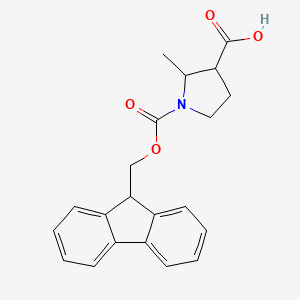

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 9H-fluoren-9-ylmethoxycarbonyl (Fmoc), which is commonly used in peptide synthesis . The molecular formula is C22H23NO4 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, Fmoc derivatives are typically synthesized using Fmoc-α-amino acids and dicyclohexylcarbodiimide (DCC) mixtures .Molecular Structure Analysis

The molecular structure of this compound includes a fluorenyl group attached to a pyrrolidine ring via a methoxycarbonyl group . The exact structure can be represented by the SMILES string:COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C2=CC=CC=C12)=O . Physical And Chemical Properties Analysis

The molecular weight of this compound is 365.43 g/mol . Other physical and chemical properties such as melting point, solubility, and stability were not found in the search results.Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Solid-Phase Chemistry

The compound’s structure includes an Fmoc (9H-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis. Researchers employ Fmoc chemistry for the stepwise assembly of peptides on solid-phase supports. By selectively deprotecting amino acids, they can create custom peptides with specific sequences for biological studies, drug development, and protein engineering .

Drug Delivery Systems

Due to its lipophilic nature and stability, this compound has potential applications in drug delivery systems. Researchers investigate its use as a building block for prodrugs or as part of self-assembling micelles or nanoparticles. These systems can enhance drug solubility, improve bioavailability, and enable targeted delivery to specific tissues or cells.

Fluorescent Labeling

The fluorenyl group in the compound provides intrinsic fluorescence. Scientists exploit this property for labeling and tracking biomolecules. By attaching the compound to peptides, proteins, or nucleic acids, they can visualize cellular processes, study protein-protein interactions, and monitor drug uptake in live cells .

Chemical Biology and Proteomics

Researchers use Fmoc-protected amino acids like this compound to synthesize peptide libraries for chemical biology studies. These libraries help identify ligands for protein targets, study enzyme-substrate interactions, and explore protein function. Additionally, the compound may serve as a tool in proteomics research, aiding in protein identification and characterization .

Materials Science

The fluorenyl group’s rigidity and aromaticity make this compound interesting for materials science. Scientists investigate its incorporation into polymers, dendrimers, or functionalized surfaces. Potential applications include organic electronics, sensors, and optoelectronic devices .

Chiral Resolving Agents

As a mixture of diastereomers, this compound could be useful as a chiral resolving agent. Researchers can exploit its stereochemistry to separate enantiomers in racemic mixtures.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-13-14(20(23)24)10-11-22(13)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCDRFYMLTZBJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2629192.png)

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629200.png)

![(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2629202.png)

![(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2629205.png)

![5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2629207.png)

![2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629209.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2629212.png)